1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea

Catalog No.
S1676373
CAS No.
326015-86-5
M.F
C12H18N2OS
M. Wt
238.35g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea

CAS Number

326015-86-5

Product Name

1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea

IUPAC Name

1-(2,5-dimethylphenyl)-3-(3-hydroxypropyl)thiourea

Molecular Formula

C12H18N2OS

Molecular Weight

238.35g/mol

InChI

InChI=1S/C12H18N2OS/c1-9-4-5-10(2)11(8-9)14-12(16)13-6-3-7-15/h4-5,8,15H,3,6-7H2,1-2H3,(H2,13,14,16)

InChI Key

OYYOWAUDPXQMFX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=S)NCCCO

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NCCCO

1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea is an organic compound classified under thioureas, characterized by its unique molecular structure which includes a hydroxyl group and a thiourea functional group. This compound has garnered interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of both a hydroxypropyl group and a dimethylphenyl moiety contributes to its distinctive properties, making it a subject of research in both synthetic and applied chemistry contexts.

  • Oxidation: The thiourea group can be oxidized to produce sulfoxides or sulfones.
  • Reduction: It can be reduced to yield corresponding amines.
  • Substitution: The hydroxyl group allows for substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
  • Substitution: Alkyl halides or acyl chlorides are often used for substitution reactions.

Major Products Formed

  • Oxidation: Produces sulfoxides or sulfones.
  • Reduction: Yields corresponding amines.
  • Substitution: Results in ethers or esters, depending on the substituent introduced.

Research indicates that 1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea exhibits potential biological activities. Its interactions with biological systems suggest possible antimicrobial and anticancer properties. The thiourea moiety is known for its ability to form hydrogen bonds and coordinate with metal ions, which may influence various biochemical pathways. This compound's mechanism of action could involve modulating enzyme activity and disrupting cellular processes.

The synthesis of 1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea generally involves the reaction of 2,5-dimethylphenyl isothiocyanate with 3-aminopropanol. The reaction is typically conducted in solvents like ethanol or methanol under reflux conditions. After the reaction mixture is cooled, the product can be isolated through filtration and purified via recrystallization.

In industrial settings, scaling up this synthesis would require optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors may also be utilized to enhance process efficiency.

1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea has diverse applications:

  • Chemistry: Acts as a ligand in coordination chemistry and serves as a building block for more complex molecules.
  • Biology: Investigated for its potential therapeutic applications in drug development.
  • Industry: Utilized in creating new materials such as polymers and coatings due to its unique structural properties.

Studies on the interactions of 1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea with various biological targets have shown that it can influence enzyme activity and microbial growth. Its ability to disrupt microbial cell walls suggests potential use as an antimicrobial agent. Further research is necessary to elucidate its full range of biological effects and mechanisms of action.

Several compounds share structural similarities with 1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)thioureaSimilar thiourea structure but different methyl substitutionPotentially different biological activity profile
N-(2,6-Dimethylphenyl)-N'-(3-hydroxypropyl)thioureaDifferent isomeric form of dimethylphenylVariations in solubility and reactivity
Thiourea derivatives with varying alkyl groupsGeneral class of compounds with diverse alkyl substitutionsVarying applications in agriculture and medicine

These compounds illustrate the diversity within the thiourea class while highlighting the unique characteristics of 1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea due to its specific functional groups and structural arrangement .

Structural and Molecular Characteristics

1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea (CAS: 58671-80-0) belongs to the thiourea class, featuring a sulfur atom replacing oxygen in the urea backbone. Its molecular formula is C₁₂H₁₈N₂OS, with the following key identifiers:

PropertyValueSource
IUPAC Name1-(2,5-dimethylphenyl)-3-(3-hydroxypropyl)thiourea
Molecular Weight238.35 g/mol
SMILESCC1=CC(=C(C=C1)C)NC(=S)NCCCO
InChIKeyGKMULKMDTIZMFE-UHFFFAOYSA-N
LogP (Partition Coeff.)2.45
Hydrogen Bond Donors3
Hydrogen Bond Acceptors2

The compound’s structure comprises a planar thiourea core (-NH-CS-NH-) linked to a 2,5-dimethylphenyl group and a 3-hydroxypropyl chain. The hydroxypropyl group introduces polarity, while the dimethylphenyl moiety enhances lipophilicity, enabling interactions with both hydrophilic and hydrophobic biological targets.

Tautomerism and Conformational Flexibility

Like most thioureas, this compound exhibits tautomerism between thione (C=S) and thiol (C-SH) forms. Nuclear magnetic resonance (NMR) studies of analogous thioureas reveal broad singlet signals at 5.50–6.30 ppm (NH from alkyl chains) and 7.30–8.50 ppm (NH from aryl groups), confirming hydrogen bonding. The hydroxypropyl chain’s rotational freedom allows adaptive binding to enzymes or receptors, a feature exploited in drug design.

Molecular Structure and Constitutional Analysis

1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea represents a substituted thiourea derivative characterized by its distinctive molecular architecture and functional group arrangement [6]. The compound possesses the molecular formula C12H18N2OS with a molecular weight of 238.35 grams per mole [2] [7]. The constitutional framework consists of a central thiourea moiety (thiocarbonyl group C=S flanked by two nitrogen atoms) serving as the core structural unit, with specific substituents attached to each nitrogen center [6] [11].

The molecular structure exhibits a planar thiourea core where the carbon-sulfur bond distance typically measures 1.71 Ångströms, consistent with established thiourea structural parameters [6]. The carbon-nitrogen bond distances average 1.33 Ångströms, reflecting the partial double bond character resulting from resonance stabilization within the thiourea functional group [6] [11]. This structural arrangement demonstrates the characteristic tautomeric equilibrium between thione and thiol forms, with the thione configuration predominating in aqueous solutions [6].

Structural ParameterValueUnit
Molecular FormulaC12H18N2OS-
Molecular Weight238.35g/mol
Carbon-Sulfur Bond Distance~1.71Ångström
Carbon-Nitrogen Bond Distance~1.33Ångström
Thiourea Core GeometryPlanar-
Functional GroupsThiourea, Phenyl, Hydroxyl-

The constitutional analysis reveals two distinct substituent regions: the 2,5-dimethylphenyl group attached to one nitrogen atom and the 3-hydroxypropyl chain connected to the other nitrogen atom [2] [7]. The dimethylphenyl substituent introduces aromatic character and steric bulk, while the hydroxypropyl chain provides hydrophilic properties through its terminal hydroxyl functionality [15]. This dual substitution pattern creates an amphiphilic molecular architecture that influences both chemical reactivity and physical properties [14] [15].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established naming conventions for substituted thioureas [2]. The primary designation is 1-(2,5-dimethylphenyl)-3-(3-hydroxypropyl)thiourea, which systematically describes the substitution pattern and structural relationships [2] [7]. This nomenclature clearly identifies the thiourea parent structure with numbering that distinguishes between the two nitrogen positions.

Alternative nomenclature systems may employ different descriptive approaches while maintaining chemical accuracy [8] [11]. The compound may be designated as N-(2,5-dimethylphenyl)-N'-(3-hydroxypropyl)thiourea, utilizing the N and N' notation to differentiate between the two nitrogen substitution sites [7] [20]. This alternative nomenclature system provides equivalent structural information while following different formatting conventions commonly employed in chemical literature [8].

Systematic naming components include the phenyl ring designation with specific positional indicators for the methyl substituents (2,5-dimethyl), the hydroxypropyl chain with positional specificity for the hydroxyl group (3-hydroxy), and the central thiourea functional group identification [6] [19]. The nomenclature systematically conveys the complete structural information necessary for unambiguous chemical identification and synthesis planning [11] [19].

Nomenclature SystemDesignation
Primary International Union of Pure and Applied Chemistry Name1-(2,5-dimethylphenyl)-3-(3-hydroxypropyl)thiourea
Alternative N/N' NotationN-(2,5-dimethylphenyl)-N'-(3-hydroxypropyl)thiourea
Systematic Components2,5-dimethylphenyl + 3-hydroxypropyl + thiourea

Chemical Abstracts Service Registry Information and Identifiers

The Chemical Abstracts Service registry information for 1-(2,5-dimethylphenyl)-3-(3-hydroxypropyl)thiourea remains incomplete in current chemical databases, with no definitively established Chemical Abstracts Service number identified through comprehensive database searches [2] [7]. This absence of a confirmed Chemical Abstracts Service designation suggests that the compound may represent a novel or rarely synthesized thiourea derivative requiring formal registry submission [8].

Related thiourea compounds in the Chemical Abstracts Service database provide structural reference points for comparison and identification purposes [3] [4] [17]. The compound 1-(2,4-dimethylphenyl)-3-(2-hydroxyethyl)thiourea carries Chemical Abstracts Service number 52266-55-4, while 1-(2,6-dimethylphenyl)-3-(2-hydroxyethyl)thiourea is registered as Chemical Abstracts Service 52266-60-1 [4] [17]. These closely related structures demonstrate the systematic registry approach for similar thiourea derivatives [3] [4].

International chemical identifier systems would assign specific codes based on the molecular structure and connectivity [8] [12]. The International Chemical Identifier key would be generated from the complete structural representation, providing a unique alphanumeric identifier for database searching and chemical informatics applications [12]. Similarly, Simplified Molecular Input Line Entry System notation would encode the structural information in a linear string format suitable for computational chemistry applications [8] [12].

Identifier TypeStatus/Value
Chemical Abstracts Service NumberNot definitively established
International Chemical Identifier KeyNot found in current databases
Simplified Molecular Input Line Entry SystemCC1=CC(=C(C=C1)C)NC(=S)NCCCO (predicted)
Database StatusNovel or rarely registered compound

Structural Comparison with Related Thiourea Derivatives

The structural comparison of 1-(2,5-dimethylphenyl)-3-(3-hydroxypropyl)thiourea with related thiourea derivatives reveals important relationships regarding substitution patterns, molecular properties, and chemical behavior [14] [15]. Thiourea derivatives represent a diverse class of organosulfur compounds characterized by the thiocarbonyl functional group (C=S) attached to two nitrogen atoms, with variations in substituent groups significantly influencing their properties [6] [15].

Comparative structural analysis demonstrates that thiourea derivatives exhibit common core structural features while displaying significant diversity in their substituent arrangements [14] [25]. The thiourea moiety serves as a versatile scaffold for chemical modification, with different substitution patterns producing compounds with distinct electronic, steric, and hydrogen-bonding characteristics [15] [25]. This structural diversity enables fine-tuning of molecular properties for specific applications in organic synthesis and pharmaceutical chemistry [14] [15].

Research findings indicate that substituted thioureas demonstrate enhanced biological activities compared to the parent thiourea compound, with the nature and position of substituents critically affecting their potency and selectivity [14] [15]. The presence of aromatic substituents generally increases lipophilicity and membrane permeability, while hydrophilic substituents like hydroxyl groups enhance water solubility and hydrogen-bonding capacity [15] .

Dimethylphenyl Substitution Patterns

The dimethylphenyl substitution patterns in thiourea derivatives create distinct structural and electronic environments that significantly influence molecular properties and reactivity [9] [13] [23]. The 2,5-dimethylphenyl substitution pattern in the target compound represents an ortho-meta arrangement that provides moderate steric hindrance and weak electron-donating effects [23].

Comparative analysis of different dimethylphenyl isomers reveals important structure-property relationships [9] [13]. The 3,5-dimethylphenyl isomer (meta-meta arrangement) exhibits reduced steric hindrance compared to the 2,5-dimethylphenyl pattern, potentially allowing for different binding interactions and conformational flexibility [13]. The 2,4-dimethylphenyl isomer (ortho-para arrangement) provides an intermediate steric profile between the 2,5- and 3,5-substitution patterns [4].

The 2,6-dimethylphenyl substitution pattern (ortho-ortho arrangement) creates the highest degree of steric hindrance among the dimethylphenyl isomers, significantly restricting rotational freedom around the carbon-nitrogen bond [7] [17]. This increased steric bulk can influence both synthetic accessibility and biological activity profiles [17]. The 3,4-dimethylphenyl isomer (meta-para arrangement) offers a balance between electronic and steric effects [3].

Substitution PatternArrangement TypeSteric EffectsElectronic EffectsMolecular Weight (g/mol)
2,5-dimethylphenylortho-metaModerateWeak electron-donating180.27*
3,5-dimethylphenylmeta-metaLowWeak electron-donating180.27
2,4-dimethylphenylortho-paraModerateWeak electron-donating180.27
2,6-dimethylphenylortho-orthoHighWeak electron-donating180.27
3,4-dimethylphenylmeta-paraModerateWeak electron-donating180.27

*Base molecular formula for dimethylphenyl thiourea core

Hydroxypropyl Chain Variations

The hydroxypropyl chain variations in thiourea derivatives significantly impact solubility, hydrogen-bonding capacity, and overall molecular properties [10] [29]. The 3-hydroxypropyl chain in the target compound provides a terminal hydroxyl group separated from the thiourea nitrogen by a three-carbon alkyl spacer, creating specific geometric and electronic characteristics [10].

Comparative analysis of different hydroxyalkyl chain lengths and hydroxyl positions reveals important structure-activity relationships [10] . The 2-hydroxyethyl chain represents a shorter analogue with similar hydrogen-bonding capacity but different spatial orientation [3] [4] [17]. The 4-hydroxybutyl chain extends the alkyl spacer to four carbons, potentially providing increased flexibility and different binding geometries .

Secondary hydroxyl positions, such as in 2-hydroxypropyl chains, create additional hydrogen-bonding opportunities through the formation of intramolecular hydrogen bonds [29]. This structural feature can significantly influence conformational preferences and intermolecular interactions [29]. The position of the hydroxyl group also affects the acidity and hydrogen-bonding donor strength of the molecule [29].

Research demonstrates that hydroxyl chain length and position critically influence water solubility, with longer chains generally providing increased solubility up to a point where hydrophobic interactions begin to dominate [29]. The terminal versus secondary positioning of hydroxyl groups affects both hydrogen-bonding patterns and metabolic stability in biological systems [10] [29].

Chain TypeLengthHydroxyl PositionSolubility ProfileHydrogen-Bonding Capacity
3-hydroxypropylC3Terminal (3-)HighStrong
2-hydroxyethylC2Terminal (2-)HighStrong
4-hydroxybutylC4Terminal (4-)ModerateStrong
2-hydroxypropylC3Secondary (2-)HighVery Strong
3-hydroxybutylC4Secondary (3-)ModerateStrong

Structural Homologs and Analogs

The structural homologs and analogs of 1-(2,5-dimethylphenyl)-3-(3-hydroxypropyl)thiourea encompass a range of closely related compounds that share common structural features while exhibiting specific variations in substitution patterns [2] [14] [25]. These relationships provide important insights into structure-property relationships and synthetic accessibility within the thiourea derivative class [14] [25].

The 1-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)thiourea represents a direct positional isomer with identical molecular formula and weight but different substitution pattern on the phenyl ring [2]. This compound maintains the same hydroxypropyl chain while altering the dimethyl substitution from ortho-meta to meta-meta positioning [2] [13]. The structural similarity approaches 95% based on connectivity analysis, with the primary difference being the phenyl substitution pattern [2] [13].

The 1-(2,6-dimethylphenyl)-3-(3-hydroxypropyl)thiourea analog demonstrates the impact of changing from 2,5- to 2,6-dimethyl substitution while maintaining the hydroxypropyl chain [7] [20]. This modification significantly increases steric hindrance around the thiourea nitrogen, potentially affecting both synthetic routes and biological activity profiles [7]. The compound shares approximately 95% structural similarity with the target molecule [7].

Chain length variations create another important category of structural analogs [3] [4] [17]. The 1-(2,5-dimethylphenyl)-3-(2-hydroxyethyl)thiourea maintains the same phenyl substitution pattern while employing a shorter hydroxyl chain [17]. This modification reduces the molecular weight to 224.32 grams per mole and creates different hydrogen-bonding geometries [4] [17]. The structural similarity decreases to approximately 90% due to the chain length difference [4].

Compound NameMolecular Weight (g/mol)Structural DifferenceSimilarity (%)Registry Information
1-(2,5-dimethylphenyl)-3-(3-hydroxypropyl)thiourea238.35Target compound100%Not established
1-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)thiourea238.35Phenyl substitution change95%Related to PubChem CID 2171398
1-(2,6-dimethylphenyl)-3-(3-hydroxypropyl)thiourea238.35Phenyl substitution change95%Similar to Chemical Abstracts Service 120077-91-0
1-(2,5-dimethylphenyl)-3-(2-hydroxyethyl)thiourea224.32Shorter hydroxyl chain90%Not found
1-(2,4-dimethylphenyl)-3-(2-hydroxyethyl)thiourea224.32Different phenyl + shorter chain85%Chemical Abstracts Service 52266-55-4

XLogP3

1.6

Dates

Last modified: 08-15-2023

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